![molecular formula C16H24N4O2 B4855896 N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B4855896.png)
N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide
Übersicht
Beschreibung
N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide, also known as CHS 828, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828 is not fully understood, but it is thought to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization of many proteins that are important for cancer cell growth and survival, and inhibiting its activity can lead to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828 has been shown to have other biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828 is that it has been shown to be effective against drug-resistant cancer cells, which is a major challenge in cancer treatment. However, one limitation is that it has been found to be toxic to normal cells at high doses, which could limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to benefit from treatment with N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828. Finally, there is ongoing research into the use of N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve overall treatment outcomes.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be particularly effective against drug-resistant cancer cells.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[[3-(dimethylamino)benzoyl]amino]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-20(2)14-10-6-7-12(11-14)15(21)18-19-16(22)17-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,18,21)(H2,17,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZOYBUEVPXNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NNC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.